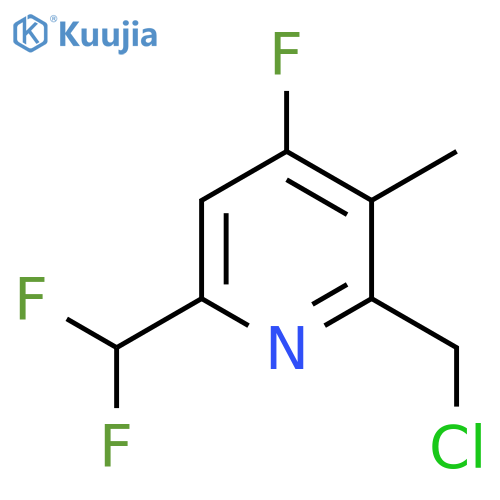Cas no 1807051-50-8 (2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine)

1807051-50-8 structure
商品名:2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
CAS番号:1807051-50-8
MF:C8H7ClF3N
メガワット:209.596091508865
CID:4884210
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
-
- インチ: 1S/C8H7ClF3N/c1-4-5(10)2-6(8(11)12)13-7(4)3-9/h2,8H,3H2,1H3
- InChIKey: NXBWJNBVQPUCJG-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C)=C(C=C(C(F)F)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033546-1g |
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine |
1807051-50-8 | 95% | 1g |
$2,866.05 | 2022-03-31 | |
| Alichem | A029033546-500mg |
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine |
1807051-50-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
| Alichem | A029033546-250mg |
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine |
1807051-50-8 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1807051-50-8 (2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
